6,6-Dimethyl-5,6-dihydropyrazolo[1,5-A]pyridin-7(4H)-one
Description
6,6-Dimethyl-5,6-dihydropyrazolo[1,5-A]pyridin-7(4H)-one (CAS: 2102410-65-9) is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a partially saturated pyridine core. The 6,6-dimethyl substitution introduces steric hindrance and modulates electronic properties, distinguishing it from simpler analogs.
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
6,6-dimethyl-4,5-dihydropyrazolo[1,5-a]pyridin-7-one |
InChI |
InChI=1S/C9H12N2O/c1-9(2)5-3-7-4-6-10-11(7)8(9)12/h4,6H,3,5H2,1-2H3 |
InChI Key |
LPYJVFDRGCBYPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=CC=NN2C1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-5,6-dihydropyrazolo[1,5-A]pyridin-7(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-ethoxycarbonyl-7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidines with hydrazine hydrate in acetic acid solution. This reaction leads to the formation of the desired compound through an intramolecular cyclization process .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-5,6-dihydropyrazolo[1,5-A]pyridin-7(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives.
Scientific Research Applications
6,6-Dimethyl-5,6-dihydropyrazolo[1,5-A]pyridin-7(4H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-5,6-dihydropyrazolo[1,5-A]pyridin-7(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Differences
The compound belongs to the pyrazolo-fused pyridine family, whereas closely related derivatives often feature pyrimidine cores (e.g., pyrazolo[1,5-a]pyrimidin-7(4H)-ones). Key distinctions include:
- Pyridine vs. Pyrimidine : The pyridine ring (one nitrogen atom) in the target compound contrasts with pyrimidine (two nitrogen atoms) in analogs like those in –3. This difference alters electron density, hydrogen-bonding capacity, and metabolic stability .
- Substituent Effects : The 6,6-dimethyl group enhances lipophilicity compared to hydroxyl, nitro, or methoxy substituents in analogs such as 4l (2,6-dichlorophenyl) or 4q (4-nitrophenyl) .
Physicochemical Properties
Analytical data from pyrimidine analogs (–5) highlight trends:
| Compound | Molecular Formula | C (%) | H (%) | N (%) | Key Substituents |
|---|---|---|---|---|---|
| Target Compound | C9H13N3O | - | - | - | 6,6-dimethyl |
| 4l (Pyrimidine analog) | C18H14ClFN6O2 | 53.94 | 3.52 | 20.97 | 2,6-dichlorophenyl, 4-hydroxyphenyl |
| 4q (Pyrimidine analog) | C18H15N7O4 | 54.96 | 3.84 | 24.93 | 4-nitrophenyl |
The dimethyl groups in the target compound likely increase hydrophobicity compared to polar substituents (e.g., -NO2 in 4q or -OH in 4c), impacting solubility and bioavailability .
Antimicrobial and Antitubercular Activity
- Pyrimidine Analogs : Compound 77 () demonstrates antitubercular activity via hydroxylation and N-methylation metabolism, targeting Mtb cell wall biosynthesis. Substituents at C-3 (e.g., substituted phenyl groups) are critical for potency .
- Antifungal Derivatives : Pyrazolo[1,5-a]pyrimidines like 4j () exhibit activity against phytopathogens, with trifluoromethyl and hydroxyl groups enhancing efficacy .
Anticancer Activity
The pyridine core in the target compound may offer distinct interaction profiles with kinase or DNA targets .
Key Research Findings
- Structural Flexibility: Minor changes (e.g., pyridine vs. pyrimidine) significantly alter electronic properties and bioactivity.
- Synthetic Optimization : Green methods (ultrasonication, aqueous media) improve sustainability for scaled production .
- Metabolic Considerations : Substituents influence metabolic pathways; dimethyl groups may reduce susceptibility to oxidative metabolism compared to nitro or hydroxyl groups .
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